Aciculatin Exhibits p53-Dependent Cytotoxicity: 1.6-Fold Lower IC50 in p53-WT vs. p53-KO HCT116 Colorectal Cancer Cells
Aciculatin's cytotoxic efficacy is directly linked to functional p53 status, a hallmark of its defined mechanism via MDM2 depletion [1]. In a head-to-head comparison using isogenic HCT116 colorectal cancer cell lines, aciculatin was 1.6-fold more potent against p53 wild-type (WT) cells compared to their p53-knockout (KO) counterparts [1]. This dependency is further supported by the fact that siRNA-mediated p53 knockdown in WT cells replicates the resistance phenotype observed in KO cells [1].
| Evidence Dimension | Cytotoxic Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.88 µM |
| Comparator Or Baseline | p53-KO HCT116 cells: IC50 = 9.13 µM |
| Quantified Difference | 1.55-fold lower IC50 (higher potency) in p53-WT cells |
| Conditions | HCT116 human colorectal cancer cells; in vitro; MTT assay; 48 h treatment |
Why This Matters
This p53-dependency confirms a specific, target-driven mechanism (MDM2 inhibition) rather than non-specific cytotoxicity, allowing researchers to stratify and select responsive cancer models (p53 wild-type) with a clear, quantifiable threshold for experimental design.
- [1] Lai, C.-Y., et al. (2012). Aciculatin Induces p53-Dependent Apoptosis via MDM2 Depletion in Human Cancer Cells In Vitro and In Vivo. PLOS ONE, 7(8), e42192. View Source
